REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](C2C=CC(Cl)=CC=2)=[C:4]([Cl:15])[CH:3]=1.CC[O:18][CH2:19][CH3:20].[I:21][C:22]1[CH:30]=[C:29]([I:31])[CH:28]=[C:24]([C:25]([OH:27])=O)[C:23]=1[OH:32].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[I:21][C:22]1[CH:30]=[C:29]([I:31])[CH:28]=[C:24]([C:25]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([O:18][C:19]3[CH:20]=[CH:5][C:4]([Cl:15])=[CH:3][CH:2]=3)=[C:4]([Cl:15])[CH:3]=2)=[O:27])[C:23]=1[OH:32] |f:0.1|
|
Name
|
4-amino-2,4'-dichlorobiphenyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)C1=CC=C(C=C1)Cl)Cl.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C(C(=O)O)=CC(=C1)I)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 31.0 g
|
Type
|
CUSTOM
|
Details
|
The hot solution is decanted from some insoluble residue
|
Type
|
CUSTOM
|
Details
|
Upon recrystallization from benzene, 27.8 g
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(C(=O)NC2=CC(=C(C=C2)OC2=CC=C(C=C2)Cl)Cl)=CC(=C1)I)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |